N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide
Description
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C15H20N2O/c1-17(15(18)11-5-3-2-4-6-11)14-9-12-7-8-13(10-14)16-12/h2-6,12-14,16H,7-10H2,1H3 |
InChI Key |
WDRRLINXLDSPDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC2CCC(C1)N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide typically involves two key steps:
- Preparation or procurement of the bicyclic amine intermediate, 8-azabicyclo[3.2.1]octan-3-amine or its derivatives.
- Formation of the amide bond by coupling the bicyclic amine with a benzoyl derivative, often benzoyl chloride or benzoic acid derivatives activated for amide bond formation.
Preparation of the Bicyclic Amine Intermediate
The bicyclic amine 8-azabicyclo[3.2.1]octan-3-ol or its amine analogs are prepared from protected bicyclic precursors. One documented method involves:
- Starting from tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.
- Treating this compound with hydrogen chloride in 1,4-dioxane and water at room temperature (25 °C) for 12 hours to remove protecting groups and yield 8-azabicyclo[3.2.1]octan-3-ol in quantitative yield.
This intermediate can then be converted into the corresponding amine via standard transformations (e.g., reduction or substitution reactions).
Amide Bond Formation
The critical step in preparing this compound is the formation of the amide bond between the bicyclic amine and a benzoyl component. Common methods include:
Use of Coupling Reagents:
Employing peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (Dicyclohexylcarbodiimide) in the presence of bases like DIPEA (N,N-Diisopropylethylamine) or DIEA (Diisopropylethylamine) to activate the carboxylic acid group of benzoic acid derivatives for nucleophilic attack by the bicyclic amine.Reaction Conditions:
Typical reactions are conducted in polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature or slightly elevated temperatures (20–80 °C), often under inert atmosphere (nitrogen or argon) to prevent side reactions.Example Procedure:
A mixture of the bicyclic amine and benzoic acid derivative is stirred with HATU and DIPEA in DMF at 25 °C for several hours (typically overnight). The reaction progress is monitored by TLC or LCMS. After completion, the mixture is diluted with ethyl acetate, washed with aqueous solutions, dried, and concentrated. Purification is achieved by silica gel chromatography or preparative HPLC, yielding the target amide.
Alternative Synthetic Routes
Some patents describe the synthesis of related aryl-8-azabicyclo[3.2.1]octane compounds via nucleophilic substitution reactions where bicyclic amines react with aryl halides or activated aryl intermediates in the presence of bases like sodium hydride (NaH) in solvents such as DMF or DMSO at elevated temperatures (around 80 °C).
Conversion of hydroxyl intermediates to amines or amides may involve intermediate steps such as mesylation (using methanesulfonyl chloride) followed by nucleophilic substitution.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: Research focuses on its effects on neurotransmitter systems and potential use in treating neurological disorders.
Chemical Biology: It is used as a probe to study the structure-activity relationships of tropane alkaloids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations on the Tropane Nitrogen
Modifications at the nitrogen atom of the tropane ring significantly influence physicochemical properties and bioactivity:
Key Observations :
Variations in the Benzamide Moiety
The benzamide group’s substituents impact electronic and steric properties:
Key Observations :
Positional Isomerism and Stereochemistry
The endo/exo configuration and substitution position critically affect activity:
Biological Activity
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide is a bicyclic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, receptor interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{21}N_{2}O, with a molecular weight of approximately 244.33 g/mol. The compound features a unique bicyclic structure that enhances its biological activity by potentially increasing binding affinity to various receptors.
Research indicates that this compound interacts with several key receptors in the nervous system:
- Kappa Opioid Receptor : It has been identified as a selective antagonist with an IC(50) value of 20 nM, demonstrating significant potency in reversing kappa agonist-induced effects in vivo .
- Vasopressin V1A Receptor : The compound has shown high affinity and selectivity as an antagonist for this receptor, indicating its potential role in managing conditions related to vasopressin signaling .
Biological Activity and Applications
The biological activity of this compound has been explored in various studies:
- Neurological Effects : The compound's ability to modulate opioid receptors suggests its potential in treating pain and other neurological disorders.
- Therapeutic Potential : Its selective antagonism at the kappa opioid receptor may offer therapeutic benefits without the central nervous system exposure associated with other opioid medications .
- Receptor Binding Studies : As a ligand, it serves as a valuable tool for studying receptor interactions and could aid in the development of new pharmacological agents targeting similar pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-{6-azabicyclo[3.2.1]octan-3-yl}-1-bromomethanesulfonamide | C_{13}H_{21}N_{5} | Contains a bromine substituent; different bicyclic framework |
| N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide | C_{15}H_{20}N_{2}O | Methyl substitution at position 8; similar core structure |
| N-cyclopropyl-N-methylbenzamide | C_{11}H_{13}N | Lacks bicyclic structure; simpler aromatic system |
This table illustrates the distinct pharmacological properties attributed to the bicyclic framework of this compound, which may not be present in simpler or differently substituted analogs.
Case Studies and Research Findings
Several studies have provided insights into the therapeutic applications and biological mechanisms of this compound:
- High Throughput Screening : Initial screenings identified potent kappa opioid receptor antagonists derived from modifications of the azabicyclo scaffold, emphasizing their potential in pain management therapies .
- In Vivo Studies : Research demonstrated that certain analogs could effectively reverse kappa agonist-induced diuresis in rat models, showcasing their practical applications in pharmacotherapy .
- Vasopressin Receptor Antagonism : The discovery of high-affinity antagonists for the vasopressin V1A receptor from this class further supports the compound's relevance in treating disorders linked to vasopressin dysregulation .
Q & A
Q. What synthetic strategies are recommended for enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold in this compound?
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core can be achieved via asymmetric 1,3-dipolar cycloadditions using a dual catalytic system. A rhodium(II) complex combined with a chiral Lewis acid (e.g., binaphthol-derived catalysts) ensures high diastereo- and enantioselectivity (>90% ee). Key parameters include solvent polarity (e.g., dichloromethane), temperature (−20°C to room temperature), and stoichiometric control of dipolarophiles like cyclic azomethine ylides .
Q. How can structural purity and stereochemistry be validated post-synthesis?
Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry, particularly focusing on the bicyclic scaffold's proton coupling patterns. Chiral HPLC or polarimetry is recommended for enantiopurity assessment. For crystalline derivatives, X-ray crystallography provides unambiguous stereochemical confirmation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Receptor binding assays : Radioligand displacement studies (e.g., σ receptors, dopamine transporters) using HEK-293 cells expressing human receptors.
- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidases.
- Cytotoxicity : MTT assays in neuronal (e.g., SH-SY5Y) or cancer cell lines (e.g., HeLa) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can structural modifications optimize pharmacokinetic properties without compromising target affinity?
- Bioisosteric replacement : Substitute the benzamide group with heteroaromatic rings (e.g., pyridine, isoxazole) to enhance solubility and metabolic stability .
- Side chain engineering : Introduce polar groups (e.g., hydroxyl, sulfonyl) at the 8-position to improve blood-brain barrier permeability. Molecular dynamics simulations can predict binding pocket compatibility .
Q. What experimental approaches resolve contradictions in receptor selectivity profiles across similar analogs?
- Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., methyl vs. benzyl at the 8-position) and test in parallel assays.
- Cryo-EM or co-crystallization : Resolve target-ligand interactions at atomic resolution to identify key binding residues. For example, tropane derivatives show divergent σ-1 vs. σ-2 receptor selectivity due to minor steric clashes in the ligand-binding domain .
Q. How can metabolic stability be assessed and improved during preclinical development?
- Liver microsome assays : Incubate compounds with human/rat microsomes and quantify parent compound depletion via LC-MS.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative (e.g., N-demethylation) or conjugative metabolites.
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation .
Q. What computational tools predict off-target effects of bicyclic amide derivatives?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to screen against the ChEMBL database for off-target kinases or GPCRs.
- Machine learning models : Train on datasets like PubChem BioActivity to predict hERG channel inhibition or phospholipidosis risk .
Methodological Considerations
Q. How should reaction conditions be optimized for scaled-up synthesis?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cycloadditions).
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent (e.g., toluene vs. THF) to identify robust conditions.
- Purification : Use silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) for ≥95% purity .
Q. What strategies mitigate racemization during amide bond formation?
- Coupling reagents : Use HATU or PyBOP instead of EDCl/HOBt to reduce reaction time and racemization.
- Low-temperature conditions : Perform couplings at 0–4°C in anhydrous DMF.
- Chiral auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to stabilize stereochemistry .
Q. How are in vivo efficacy studies designed for neuropharmacological applications?
- Animal models : Use rodent models of depression (e.g., forced swim test) or neuropathic pain (e.g., chronic constriction injury).
- Dosing : Administer 10–30 mg/kg intraperitoneally, with pharmacokinetic sampling at 0.5, 2, 6, and 24 hours.
- Biomarkers : Quantify neurotransmitter levels (e.g., serotonin, dopamine) in cerebrospinal fluid via microdialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
